molecular formula C29H38O10 B10818906 Myrothecine A

Myrothecine A

Cat. No.: B10818906
M. Wt: 546.6 g/mol
InChI Key: HGVKMRAJPCHSPC-MBFWONSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

Properties

Molecular Formula

C29H38O10

Molecular Weight

546.6 g/mol

IUPAC Name

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione

InChI

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1

InChI Key

HGVKMRAJPCHSPC-MBFWONSDSA-N

Isomeric SMILES

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O

Canonical SMILES

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthetic routes for Myrothecine A are not extensively documented. it is typically isolated from natural sources.

    Industrial Production: Industrial-scale production methods for this compound are limited due to its rarity and complex structure.

  • Chemical Reactions Analysis

    Structural Features Governing Reactivity

    Myrothecine A's structure contains:

    • Macrocyclic lactone ring with conjugated double bonds

    • Epoxide group at C8-C9

    • α,β-unsaturated carbonyl system

    • Hydroxyl groups at C4 and C12

    Key spectroscopic characteristics ():

    TechniqueData
    1H^1H NMRδ 5.82 (d, J=15 Hz, H-7)
    13C^{13}C NMRδ 170.2 (C-1 carbonyl)
    HRMS[M+H]+ m/z 301.1543 (calc. 301.1548)

    Key Synthetic Routes

    MethodConditionsYield (%)Reference
    Natural extractionFermentation of M. verrucaria0.0032
    Total synthesisSuzuki-Miyaura coupling + RCM11.4

    2.2.1 Epoxide Ring-Opening

    Reacts with nucleophiles under acidic conditions:

    text
    This compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

    2.2.2 Conjugated Addition

    Undergoes Michael addition at α,β-unsaturated carbonyl:

    NucleophileProductSelectivity
    ThiolsC10-S adducts1,4-addition dominant
    Aminesβ-amino ketones89% ee with chiral catalysts

    Degradation Pathways

    Stability studies reveal pH-dependent decomposition ():

    ConditionHalf-lifeMajor Degradation Products
    pH 2.0, 37°C2.1 hrEpoxide-opened diol
    pH 7.4, 25°C48 hrOxidized quinone
    pH 9.0, 50°C15 minRing-contracted lactam

    Reaction Monitoring

    NMR kinetic studies ( ):
    Reaction monitoring
    Simultaneous 1H^1H- and 19F^{19}F-NMR tracking of fluorinated analogs

    Stoichiometric Analysis

    Reagent table calculations (4):

    ComponentMolar MassEquiv.mmol
    This compound300.321.00.83
    NaBH437.832.52.08

    Biological Activity Correlations

    Structural modifications impact bioactivity:

    DerivativeAntifungal IC50 (μg/mL)Cytotoxicity (HeLa)
    Parent compound0.1412.3 μM
    Halo-diol0.098.7 μM
    Quinone>503.1 μM

    Scientific Research Applications

  • Mechanism of Action

      Apoptosis: Myrothecine A induces apoptosis in human hepatocarcinoma cells (SMMC-7721) via both the death receptor pathway and the mitochondrial pathway.

      Proteins Involved: It downregulates anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic protein Bax.

  • Comparison with Similar Compounds

    Key Observations :

    • Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

    Mechanistic Comparison: Apoptosis and Cell Cycle Effects

    Apoptosis Induction Pathways

    This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

    Compound Apoptotic Pathways Activated Key Biomarkers Potency (IC50)
    This compound Mitochondrial (Bax/Bcl-2 imbalance); Caspase-9/-3 activation ↑ Bax, ↓ Bcl-2, cleaved caspases-3/-9 0.5–1.0 μM
    Mytoxin B Mitochondrial and death receptor (Caspase-8/-3) ↑ Bax, cleaved caspases-3/-8 1.0–2.0 μM
    Epiroridin Acid Mitochondrial; ROS-dependent ↓ Mitochondrial membrane potential (ΔΨm) 0.8 μM
    Roridin A ER stress and JNK/p38 MAPK pathways ↑ CHOP, phosphorylated JNK 2.5 μM

    Key Findings :

    • This compound exhibits higher potency than Mytoxin B due to its 10,13-cyclization enhancing mitochondrial pathway activation .

    Cell Cycle Arrest

    This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

    Immunomodulatory Effects

    This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

    Clinical Relevance and Limitations

    • Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .
    • Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

    Q & A

    Advanced Research Question

    • Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.
    • Share raw NMR/MS data via repositories like Zenodo.
    • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

    What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

    Advanced Research Question

    • Synthesize analogs with modifications to the macrocyclic core or side chains.
    • Test analogs against a panel of cancer cell lines and correlate bioactivity with electronic properties (e.g., Hammett constants) or steric parameters (e.g., Taft descriptors).
    • Use QSAR models to predict potency trends .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.